molecular formula C27H20N2O2 B14304534 N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide CAS No. 114450-82-7

N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide

Cat. No.: B14304534
CAS No.: 114450-82-7
M. Wt: 404.5 g/mol
InChI Key: BWCHWWUQQMMNQE-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is a complex organic compound with a unique structure that combines an aniline group, a hydroxyanthracene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide typically involves the reaction of 3-hydroxyanthracene-2-carboxylic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or sulfonyl derivatives

Scientific Research Applications

N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyanthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the aniline group may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is unique due to its combination of aniline, hydroxyanthracene, and carboxamide groups, which confer distinct chemical and biological properties. The presence of the hydroxyanthracene moiety enhances its potential as a fluorescent probe and its ability to intercalate into DNA, making it a valuable compound for various research applications.

Properties

CAS No.

114450-82-7

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-anilinophenyl)-3-hydroxyanthracene-2-carboxamide

InChI

InChI=1S/C27H20N2O2/c30-26-17-21-15-19-7-5-4-6-18(19)14-20(21)16-25(26)27(31)29-24-12-10-23(11-13-24)28-22-8-2-1-3-9-22/h1-17,28,30H,(H,29,31)

InChI Key

BWCHWWUQQMMNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3O

Origin of Product

United States

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